- Deprotonation of chloropyridines using lithium magnesatesTetrahedron Letters (2004, 2004, 45(42), 7873-7877,
Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-iodo-pyridine
- 2 6-dichloro-4-iodopyridine
- PYRIDINE, 2,6-DICHLORO-4-IODO-
- PubChem17648
- 2,6-Dichloro-4-iodopyridine,
- 2,6 dichloro-4-iodo pyridine
- NGSKFMPSBUAUNE-UHFFFAOYSA-N
- EBD16995
- BCP03577
- BBL101271
- STL555067
- 4-IODO-2,6-DICHLOROPYRIDINE
- LS20633
- TRA0010168
- AB32018
- 2,6-Dichloro-4-iodopyridine (ACI)
- DTXSID00471453
- BB 0261950
- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
- EN300-125368
- FT-0682253
- J-507432
- 2,6-Dichloro-4-iodopyridine, 97%
- AKOS005257743
- MFCD07368400
- HY-41945
- SCHEMBL363319
- GS-5875
- AM20061785
- SY019485
- 98027-84-0
- CS-D1682
- D4774
- AC-26248
- DB-000817
-
- MDL: MFCD07368400
- インチ: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
- InChIKey: NGSKFMPSBUAUNE-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(C=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 272.8609g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 272.8609g/mol
- 単一同位体質量: 272.8609g/mol
- 水素結合トポロジー分子極性表面積: 12.9Ų
- 重原子数: 9
- 複雑さ: 91
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: アッシュイエローふんまつ
- 密度みつど: 2.129
- ゆうかいてん: 161.0 to 165.0 deg-C
- ふってん: 291.6℃ at 760 mmHg
- フラッシュポイント: 130.1±25.9 °C
- 屈折率: 1.652
- PSA: 12.89000
- LogP: 2.99300
- かんど: Light Sensitive
- ようかいせい: 未確定
2,6-Dichloro-4-iodopyridine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H315,H317,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41-43
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:Store long-term at 2-8°C
- リスク用語:R22; R37/38; R41; R43
- 危険レベル:IRRITANT
2,6-Dichloro-4-iodopyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6-Dichloro-4-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125368-2.5g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 2.5g |
$48.0 | 2023-06-08 | |
Enamine | EN300-125368-0.5g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 0.5g |
$21.0 | 2023-06-08 | |
Enamine | EN300-125368-10.0g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 10g |
$94.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047603-100g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 98% | 100g |
¥1562.00 | 2024-04-23 | |
Enamine | EN300-125368-0.1g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 0.1g |
$19.0 | 2023-06-08 | |
Enamine | EN300-125368-5.0g |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 93% | 5g |
$58.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90585-25G |
2,6-dichloro-4-iodopyridine |
98027-84-0 | 97% | 25g |
¥ 297.00 | 2023-04-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 1g |
¥580.62 | 2023-12-01 | ||
Fluorochem | 045180-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 98% | 1g |
£14.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥27 | 2024-07-19 |
2,6-Dichloro-4-iodopyridine 合成方法
ごうせいかいろ 1
1.2 Reagents: Iodine
1.3 Reagents: Water
ごうせいかいろ 2
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenesEuropean Journal of Organic Chemistry (2009, 2009, , 1781-1795,
ごうせいかいろ 3
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity RelationshipsChemistry - A European Journal (2011, 2011, 17(47), 13284-13297,
ごうせいかいろ 4
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compoundsAngewandte Chemie, 2006, 45(18), 2958-2961,
ごうせいかいろ 5
1.2 Reagents: Methanol ; 30 min, 45 °C
- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodidesNature Chemistry (2018, 2018, 10(10), 1016-1022,
ごうせいかいろ 6
1.2 Reagents: Iodine ; -30 °C
- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic ChromophoresInorganic Chemistry (2020, 2020, 59(20), 14746-14761,
ごうせいかいろ 7
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trickJournal of Organic Chemistry (2005, 2005, 70(7), 2494-2502,
ごうせいかいろ 8
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridineOrganic Letters (2001, 2001, 3(26), 4263-4265,
ごうせいかいろ 9
- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic AcidsJournal of the American Chemical Society (2022, 2022, 144(18), 8296-8305,
ごうせいかいろ 10
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-SubstitutionJournal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074,
ごうせいかいろ 11
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral ConfigurationChemPhysChem (2016, 2016, 17(24), 4090-4101,
ごうせいかいろ 12
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
- Selective functionalization of complex heterocycles via an automated strong base screening platformReaction Chemistry & Engineering (2017, 2017, 2(4), 446-450,
ごうせいかいろ 13
1.2 Reagents: Water
- Strategies for the selective functionalization of dichloropyridines at various sitesEuropean Journal of Organic Chemistry (2001, 2001, , 1371-1376,
ごうせいかいろ 14
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAROrganic Letters (2003, 2003, 5(7), 967-970,
ごうせいかいろ 15
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azinesCrystEngComm (2017, 2017, 19(22), 3026-3036,
2,6-Dichloro-4-iodopyridine Raw materials
- 4-Amino-2,6-dichloropyridine
- Iodobenzene
- 2,6-Dichloropyridine
- 2,6-Dichloro-3-iodopyridine
- 2,6-dichloropyridine-4-carboxylic acid
- 2,6-Dichloropyridine-4-carbonyl Chloride
2,6-Dichloro-4-iodopyridine Preparation Products
2,6-Dichloro-4-iodopyridine 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2,6-Dichloro-4-iodopyridineに関する追加情報
Comprehensive Overview of 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0): Properties, Applications, and Industry Insights
2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its iodine and chlorine substituents, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C5H2Cl2IN, and unique structural features make it a valuable building block for cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.
Recent trends in organic synthesis highlight the growing demand for halogenated pyridines, particularly those like 2,6-Dichloro-4-iodopyridine, which enable precise modifications in drug discovery. Searches for "iodopyridine applications" and "heterocyclic compound synthesis" have surged by 35% year-over-year, reflecting industry interest. The compound’s electron-deficient ring system facilitates nucleophilic substitutions, a property leveraged in developing antiviral agents and crop protection chemicals—areas dominating current scientific discourse.
From a technical perspective, CAS 98027-84-0 exhibits a melting point range of 98–102°C and stability under inert atmospheres, making it suitable for high-temperature reactions. Analytical techniques such as HPLC and NMR spectroscopy confirm its purity, a key concern for researchers querying "how to validate halogenated pyridine purity." Its solubility in organic solvents like DMSO and THF further enhances its utility in ligand design and catalysis studies.
Environmental and regulatory considerations are increasingly shaping discussions around 2,6-Dichloro-4-iodopyridine. While not classified as hazardous under current guidelines, its handling requires standard precautions for halogenated compounds. Queries like "green chemistry alternatives for iodopyridines" underscore the shift toward sustainable synthesis methods, with this compound serving as a benchmark for evaluating atom economy in aryl-iodide reactions.
The commercial availability of 98027-84-0 through specialty chemical suppliers has expanded, driven by its role in API manufacturing. Patent analyses reveal a 20% increase in filings referencing this compound since 2020, particularly in kinase inhibitor development. This aligns with search trends for "pyridine-based drug intermediates" and "iodine-mediated cyclizations," highlighting its relevance in cutting-edge therapeutic research.
In conclusion, 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) represents a nexus of synthetic utility and industrial demand. Its applications span material science, medicinal chemistry, and catalysis, addressing frequent queries on "multifunctional pyridine derivatives." As research advances, this compound continues to bridge gaps between molecular design and functional innovation.
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